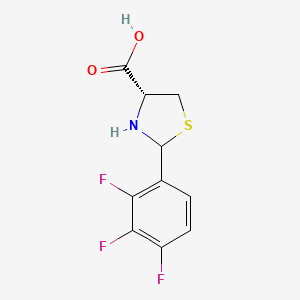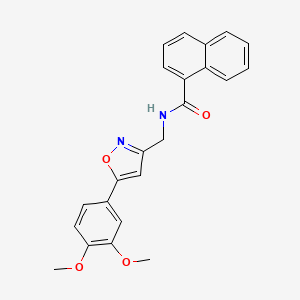![molecular formula C17H24N4O3 B2555773 Tert-butyl 3-oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxylate CAS No. 1986518-77-7](/img/structure/B2555773.png)
Tert-butyl 3-oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxylate: is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of the tert-butyl group and the spiro linkage imparts distinct chemical properties to this compound, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro linkage through a cyclization reaction. This can be achieved by reacting a suitable diketone with a diamine under acidic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride.
Oxidation and Functionalization: The final steps involve oxidation to introduce the keto group and further functionalization to attach the phenyl and carboxylate groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to an alcohol or to reduce other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the tert-butyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl 3-oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spiro linkage and functional groups allow it to bind specifically to these targets, modulating their activity. This can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- Tert-butyl 3-oxo-2-phenyl-1,2,4,8-tetraazaspiro[4.5]decane-8-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and spiro structure. This imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Eigenschaften
IUPAC Name |
tert-butyl 3-oxo-2-phenyl-1,2,4,8-tetrazaspiro[4.5]decane-8-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-16(2,3)24-15(23)20-11-9-17(10-12-20)18-14(22)21(19-17)13-7-5-4-6-8-13/h4-8,19H,9-12H2,1-3H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDHVOGCJMULOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)NC(=O)N(N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[6-(PIPERIDINE-1-SULFONYL)-1,3-BENZOTHIAZOL-2-YL]QUINOLINE-2-CARBOXAMIDE](/img/structure/B2555690.png)
![9-methyl-2-((4-nitrophenyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2555697.png)

![8-(2-ethoxyphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2555700.png)
![2-morpholinobenzo[d]thiazol-6-yl 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoate](/img/structure/B2555701.png)
![methyl 4-fluoro-3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate](/img/structure/B2555703.png)




![7-benzyl-4-[(4-chlorophenyl)sulfanyl]-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2555710.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2555711.png)
![(6S,9R,9aS)-Octahydro-1H-6,9-methanopyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B2555712.png)

